molecular formula C19H17NO4 B15335890 1-Acetyl-5-(benzyloxy)-3-indolyl Acetate

1-Acetyl-5-(benzyloxy)-3-indolyl Acetate

Cat. No.: B15335890
M. Wt: 323.3 g/mol
InChI Key: RBJWILBTRMLYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-(benzyloxy)-3-indolyl acetate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 1-position, a benzyloxy group at the 5-position, and an acetate group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-(benzyloxy)-3-indolyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of 5-benzyloxyindole, which is then acetylated at the 1-position using acetic anhydride in the presence of a base such as pyridine. The final step involves the esterification of the 3-position with acetic anhydride or acetyl chloride under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are also tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(hydroxyethyl)-5-(benzyloxy)-3-indolyl acetate.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

1-Acetyl-5-(benzyloxy)-3-indolyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-5-(benzyloxy)-3-indolyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    1-Acetyl-3-indolyl acetate: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    5-Benzyloxyindole: Lacks the acetyl and acetate groups, affecting its reactivity and applications.

    1-Acetyl-5-(methoxy)-3-indolyl acetate: Features a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and biological activity.

Uniqueness: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate is unique due to the presence of both the benzyloxy and acetate groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(1-acetyl-5-phenylmethoxyindol-3-yl) acetate

InChI

InChI=1S/C19H17NO4/c1-13(21)20-11-19(24-14(2)22)17-10-16(8-9-18(17)20)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

RBJWILBTRMLYLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.